molecular formula C22H23ClO2 B12917755 Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- CAS No. 80843-64-7

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)-

Cat. No.: B12917755
CAS No.: 80843-64-7
M. Wt: 354.9 g/mol
InChI Key: IAIBEAZJJXZPFA-UHFFFAOYSA-N
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Description

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.

    Attachment of the methylpropoxy group: This can be done through etherification reactions using 2-methylpropyl alcohol and appropriate reagents.

    Addition of the phenylmethyl group: This step might involve a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or other functional groups, leading to dechlorination or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Uses in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it might bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Furan, 2-(4-chlorophenyl)-: Similar structure but lacks the methylpropoxy and phenylmethyl groups.

    Furan, 4-(phenylmethyl)-: Similar structure but lacks the chlorophenyl and methylpropoxy groups.

    Furan, 2-(methylpropoxy)-: Similar structure but lacks the chlorophenyl and phenylmethyl groups.

Uniqueness

Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, methylpropoxy group, and phenylmethyl group allows for diverse chemical reactivity and interactions with biological targets.

Properties

CAS No.

80843-64-7

Molecular Formula

C22H23ClO2

Molecular Weight

354.9 g/mol

IUPAC Name

2-benzyl-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]furan

InChI

InChI=1S/C22H23ClO2/c1-22(2,19-8-10-20(23)11-9-19)16-24-14-18-13-21(25-15-18)12-17-6-4-3-5-7-17/h3-11,13,15H,12,14,16H2,1-2H3

InChI Key

IAIBEAZJJXZPFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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